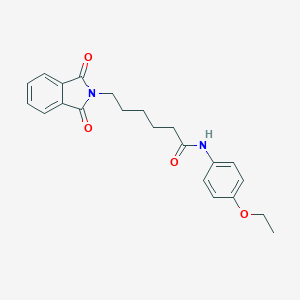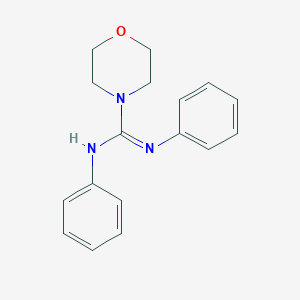
N-(3,5-dimethoxybenzyl)-2-(4-methoxyphenyl)ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,5-dimethoxybenzyl)-2-(4-methoxyphenyl)ethanamine, commonly known as DMBA, is a chemical compound that belongs to the family of phenethylamines. It is a psychoactive substance that has been studied for its potential therapeutic applications in various fields of science.
Wirkmechanismus
DMBA exerts its pharmacological effects by binding to and activating serotonin and dopamine receptors in the brain. It also inhibits the reuptake of these neurotransmitters, leading to an increase in their levels in the synaptic cleft. DMBA has been shown to activate the 5-HT2A receptor and the D2 receptor, which are implicated in various physiological processes such as mood regulation, cognition, and motor control.
Biochemical and Physiological Effects:
DMBA has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-1β. DMBA has also been shown to have neuroprotective effects by preventing the death of neurons in the brain. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the growth and survival of neurons.
Vorteile Und Einschränkungen Für Laborexperimente
DMBA has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has a well-defined chemical structure. DMBA is also stable under standard laboratory conditions and can be stored for extended periods without significant degradation. However, DMBA has some limitations for lab experiments. It is a psychoactive substance that requires special handling and storage procedures to ensure the safety of researchers. DMBA is also a controlled substance in some countries, which may limit its availability for research purposes.
Zukünftige Richtungen
There are many future directions for the study of DMBA. One potential direction is to investigate its potential use as a drug candidate for the treatment of various diseases such as Parkinson's disease, Alzheimer's disease, and cancer. Another direction is to study the structure-activity relationship of DMBA and its analogs to identify more potent and selective compounds. Additionally, the pharmacokinetics and pharmacodynamics of DMBA need to be further studied to understand its efficacy and safety in humans.
Conclusion:
DMBA is a psychoactive compound that has been studied for its potential therapeutic applications in various fields of science. It has been shown to possess anti-inflammatory, neuroprotective, and analgesic properties. DMBA exerts its pharmacological effects by binding to and activating serotonin and dopamine receptors in the brain. DMBA has several advantages for lab experiments, but it also has some limitations. There are many future directions for the study of DMBA, including its potential use as a drug candidate for the treatment of various diseases and the identification of more potent and selective compounds.
Synthesemethoden
DMBA can be synthesized by the reaction of 3,5-dimethoxybenzaldehyde with 4-methoxyphenylacetone in the presence of reducing agents and solvents. The reaction proceeds through a condensation mechanism to form DMBA as the final product. The purity and yield of DMBA can be improved by using advanced purification techniques such as column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
DMBA has been studied for its potential therapeutic applications in various fields of science such as neuroscience, pharmacology, and medicinal chemistry. It has been shown to possess anti-inflammatory, neuroprotective, and analgesic properties. DMBA has also been studied for its potential use as a drug candidate for the treatment of various diseases such as Parkinson's disease, Alzheimer's disease, and cancer.
Eigenschaften
Produktname |
N-(3,5-dimethoxybenzyl)-2-(4-methoxyphenyl)ethanamine |
|---|---|
Molekularformel |
C18H23NO3 |
Molekulargewicht |
301.4 g/mol |
IUPAC-Name |
N-[(3,5-dimethoxyphenyl)methyl]-2-(4-methoxyphenyl)ethanamine |
InChI |
InChI=1S/C18H23NO3/c1-20-16-6-4-14(5-7-16)8-9-19-13-15-10-17(21-2)12-18(11-15)22-3/h4-7,10-12,19H,8-9,13H2,1-3H3 |
InChI-Schlüssel |
CDNSUGNMSIMQTA-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CCNCC2=CC(=CC(=C2)OC)OC |
Kanonische SMILES |
COC1=CC=C(C=C1)CCNCC2=CC(=CC(=C2)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(2-methoxyphenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B258902.png)
![7-butyl-3,4-dihydro-2H-[1,4]oxazepino[6,7-c]quinoline-5,6-dione](/img/structure/B258903.png)
![3-[2-(Dimethylamino)ethyl]-5-methyl-5-(4-propoxyphenyl)imidazolidine-2,4-dione](/img/structure/B258905.png)

![N-{2-[5-(4-chlorophenyl)-2-furyl]-1-[(dimethylamino)carbonyl]vinyl}benzamide](/img/structure/B258907.png)


![4-fluoro-N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)benzamide](/img/structure/B258918.png)

![1-(Dimethylamino)-3-[(3-ethylphenyl)amino]pyrrolidine-2,5-dione](/img/structure/B258920.png)

![N-Benzyl-2-(5-p-tolyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetamide](/img/structure/B258923.png)
![2-[[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B258925.png)
